Stannane, tributyl(2-phenyl-2-propenyl)-
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Overview
Description
Stannane, tributyl(2-phenyl-2-propenyl)-, also known as tributyl(2-phenyl-2-propenyl)stannane, is an organotin compound with the molecular formula C18H32Sn. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. Organotin compounds have diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing stannane, tributyl(2-phenyl-2-propenyl)- involves the Stille coupling reaction. This reaction typically involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds, including stannane, tributyl(2-phenyl-2-propenyl)-, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(2-phenyl-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The tin atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Stannane, tributyl(2-phenyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Mechanism of Action
The mechanism of action of stannane, tributyl(2-phenyl-2-propenyl)- involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom in the compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Phenyltributyltin: Similar in structure but with a phenyl group instead of a 2-phenyl-2-propenyl group.
Tributyltin chloride: Used in various organic synthesis reactions as a reagent.
Uniqueness
Stannane, tributyl(2-phenyl-2-propenyl)- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Stille coupling reactions makes it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
138712-46-6 |
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Molecular Formula |
C21H36Sn |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
tributyl(2-phenylprop-2-enyl)stannane |
InChI |
InChI=1S/C9H9.3C4H9.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-3-4-2;/h3-7H,1-2H2;3*1,3-4H2,2H3; |
InChI Key |
VBHUSJSWANNMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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